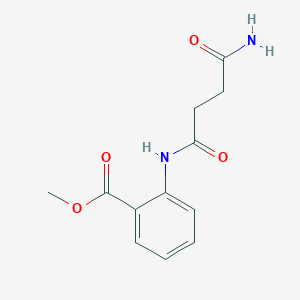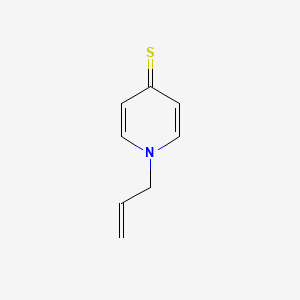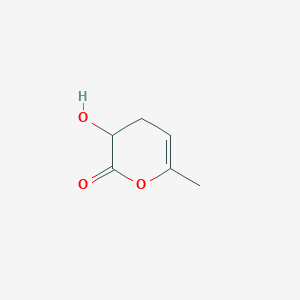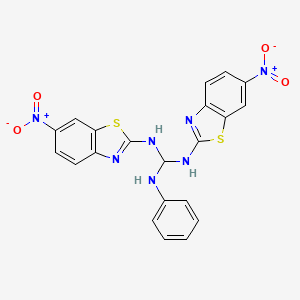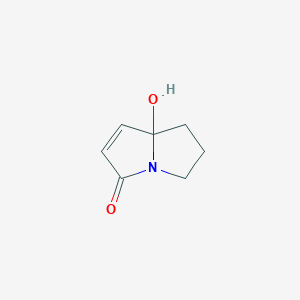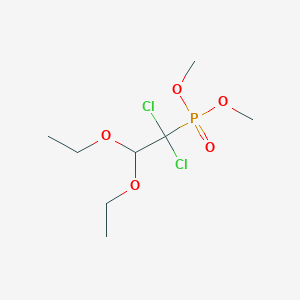![molecular formula C21H22N2O2 B14294635 2,2'-[{[2-(Pyridin-2-yl)ethyl]azanediyl}bis(methylene)]diphenol CAS No. 123641-24-7](/img/structure/B14294635.png)
2,2'-[{[2-(Pyridin-2-yl)ethyl]azanediyl}bis(methylene)]diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[{[2-(Pyridin-2-yl)ethyl]azanediyl}bis(methylene)]diphenol is a complex organic compound featuring a pyridine ring, an ethyl bridge, and two phenol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[{[2-(Pyridin-2-yl)ethyl]azanediyl}bis(methylene)]diphenol typically involves the reaction of 2-(pyridin-2-yl)ethylamine with formaldehyde and phenol under controlled conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[{[2-(Pyridin-2-yl)ethyl]azanediyl}bis(methylene)]diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding hydroquinone derivatives using reducing agents such as sodium borohydride.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Nitro, sulfo, or halo derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2,2’-[{[2-(Pyridin-2-yl)ethyl]azanediyl}bis(methylene)]diphenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2,2’-[{[2-(Pyridin-2-yl)ethyl]azanediyl}bis(methylene)]diphenol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activities. Additionally, its phenol groups can participate in redox reactions, contributing to its antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-[(Ethylenediamine)bis(methylene)]diphenol
- 2,2’-[(Propane-1,3-diylbis(azanediyl))bis(methylene)]diphenol
- 2,2’-[(Butane-1,4-diylbis(azanediyl))bis(methylene)]diphenol
Uniqueness
2,2’-[{[2-(Pyridin-2-yl)ethyl]azanediyl}bis(methylene)]diphenol is unique due to the presence of the pyridine ring, which enhances its coordination ability and potential biological activities. The ethyl bridge also provides flexibility in its molecular structure, allowing for diverse interactions with other molecules .
Eigenschaften
CAS-Nummer |
123641-24-7 |
|---|---|
Molekularformel |
C21H22N2O2 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2-[[(2-hydroxyphenyl)methyl-(2-pyridin-2-ylethyl)amino]methyl]phenol |
InChI |
InChI=1S/C21H22N2O2/c24-20-10-3-1-7-17(20)15-23(14-12-19-9-5-6-13-22-19)16-18-8-2-4-11-21(18)25/h1-11,13,24-25H,12,14-16H2 |
InChI-Schlüssel |
YCMNRTYEQWCLFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN(CCC2=CC=CC=N2)CC3=CC=CC=C3O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



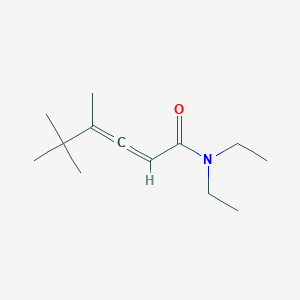
![4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate](/img/structure/B14294577.png)

![8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14294589.png)

